1,2-Ethanedisulfonic acid, also known as ethanesulfonic acid, is a diprotic sulfonic acid with the chemical formula C₂H₆O₆S₂. It has two sulfonic acid groups (-SO₃H) attached to a two-carbon ethane backbone. This compound is characterized by its strong acidic properties, with pKa values of approximately -1.46 and -2.06, indicating it is a very strong acid that readily donates protons in aqueous solutions . The compound appears as white to gray crystalline solids and has a melting point ranging from 111°C to 115°C .
For instance, the direct reaction of bromine with 1,2-ethanedisulfonic acid can yield products such as hydroxylated sulfonic acids through the following reaction:
This reaction highlights its potential utility in synthetic organic chemistry .
1,2-Ethanedisulfonic acid can be synthesized through several methods:
1,2-Ethanedisulfonic acid has several applications across various fields:
Studies on the interactions of 1,2-ethanedisulfonic acid focus primarily on its reactivity with biological molecules and other chemicals. Its strong acidity allows it to interact effectively with proteins, potentially altering their structure and function. Additionally, interaction studies have shown that it can affect enzyme activity through protonation mechanisms .
Several compounds share structural similarities with 1,2-ethanedisulfonic acid. Here are some notable examples:
Compound Name | Formula | Unique Features |
---|---|---|
Methanesulfonic Acid | CH₄O₃S | A monoprotic sulfonic acid used in organic synthesis. |
Propanesulfonic Acid | C₃H₈O₃S | Similar structure but with a three-carbon chain; used in pharmaceuticals. |
Benzene Sulfonic Acid | C₆H₆O₃S | Contains a benzene ring; widely used in dye production. |
Uniqueness of 1,2-Ethanedisulfonic Acid:
1,2-Ethanedisulfonic acid is unique due to its diprotic nature and strong acidity compared to other sulfonic acids. Its two sulfonate groups allow for greater reactivity and potential applications in complex chemical syntheses and pharmaceuticals.
EDS features two sulfonic acid groups (-SO$$3$$H) attached to adjacent carbon atoms, conferring strong acidity and high water solubility. Its dihydrate form ($$ \text{C}2\text{H}6\text{O}6\text{S}2 \cdot 2\text{H}2\text{O} $$) is stable under ambient conditions, with a melting point of 109°C. The anhydrous form melts at 172–174°C.
Property | Value | Source |
---|---|---|
Molecular Weight | 190.195 g/mol (anhydrous) | |
Density | 1.928 g/cm³ | |
Water Solubility | >500 g/L (20°C) | |
pKa Values | -1.46, -2.06 | |
CAS Number | 110-04-3 |
The compound’s high polarity and ionic nature enable robust interactions with cationic drugs, making it ideal for salt formation.
Corrosive;Irritant